Product packaging for N,N-diphenyl-2-(phenylsulfonyl)acetamide(Cat. No.:)

N,N-diphenyl-2-(phenylsulfonyl)acetamide

Cat. No.: B262852
M. Wt: 351.4 g/mol
InChI Key: YDQNBIMPEOCVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diphenyl-2-(phenylsulfonyl)acetamide is a chemical compound of interest in synthetic organic chemistry research. Compounds featuring sulfonyl groups adjacent to carbonyl functions, such as (E)-1,3-diphenyl-2-(phenylsulfonyl)prop-2-en-1-one, are known to serve as versatile intermediates or electrophiles in chemical synthesis . The diphenylacetamide structure is a recognized motif in medicinal chemistry research. For instance, the diphenylacetonitrile structure is a known precursor in the pharmaceutical industry for creating compounds with various biological activities . Researchers are exploring the properties and reactivities of this and related molecules to develop novel methodologies and synthesize complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO3S B262852 N,N-diphenyl-2-(phenylsulfonyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N,N-diphenylacetamide

InChI

InChI=1S/C20H17NO3S/c22-20(16-25(23,24)19-14-8-3-9-15-19)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2

InChI Key

YDQNBIMPEOCVBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N,n Diphenyl 2 Phenylsulfonyl Acetamide and Its Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing the acetamide (B32628) and sulfonamide frameworks typically rely on fundamental reactions such as acylation and condensation, which are cornerstones of organic synthesis.

The formation of the acetamide bond is a central step in the synthesis of the target compound. Acylation reactions, where an acyl group is introduced into a molecule, are the most direct and common methods for this purpose. The synthesis of N,N-disubstituted acetamides, such as the N,N-diphenylacetamide core, is generally achieved by reacting a secondary amine with a carboxylic acid or its more reactive derivatives. nih.gov

A plausible and direct route to an immediate precursor of the target molecule involves the chloroacetylation of diphenylamine (B1679370). In a typical procedure, diphenylamine is dissolved in a solvent like toluene, and chloroacetyl chloride is added. The mixture is then refluxed for several hours, leading to the formation of 2-chloro-N,N-diphenylacetamide. organic-chemistry.org This intermediate is crucial as the chlorine atom can be subsequently displaced by a phenylsulfonyl group to yield the final product, N,N-diphenyl-2-(phenylsulfonyl)acetamide.

The general principle of amide bond formation via acylation can be summarized in the following table, showcasing various activating agents and conditions.

Amine ReactantAcylating AgentCatalyst/ReagentConditionsProduct Type
Primary/Secondary AmineCarboxylic AcidCoupling Agents (e.g., HBTU, DCC)Mild, Room TempAmide
DiphenylamineChloroacetyl chlorideNone (direct reaction)Reflux in Toluene2-chloro-N,N-diphenylacetamide organic-chemistry.org
AmineCarboxylic AcidBoronic Acid CatalystRoom TempAmide organic-chemistry.org
AmineAcyl ChlorideBase (e.g., Pyridine)VariesAmide

This table presents generalized conditions for acylation reactions.

Friedel-Crafts acylation represents another classical approach, although it is typically used to form aromatic ketones rather than amides directly. organic-chemistry.org However, modifications of this reaction can be adapted for related transformations. Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions, often providing quantitative yields in shorter time frames compared to conventional heating. acs.org

Condensation reactions, particularly transition-metal-catalyzed cross-coupling reactions, provide powerful tools for forming the C-N bonds inherent in the acetamide structure and for constructing related sulfonamide-acetamide scaffolds.

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds, among others. acs.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper to couple aryl halides with amines, amides, or imides. nih.govacs.org Modern protocols have introduced soluble copper catalysts and ligands to make the conditions milder. acs.org A key advantage is the ability to arylate active N-H compounds, making it relevant for synthesizing N-aryl amides. nih.gov Recent developments have focused on using deep eutectic solvents as environmentally benign media, allowing the reaction to proceed at moderate temperatures (60–100°C) without the need for additional ligands. rsc.org

The Buchwald-Hartwig amination is a more contemporary, palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds. nih.gov It has largely superseded harsher methods due to its mild reaction conditions, broad substrate scope, and high functional group tolerance. nih.govpreprints.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the N-aryl product. nih.govresearchgate.net This methodology has been extended to the cross-coupling of amides, a process known as transamidation, providing a valuable route for amide synthesis by selectively cleaving the N-C(O) bond of a starting amide. organic-chemistry.orgacs.org

The synthesis of conjugates containing both acetamide and sulfonamide moieties has been achieved through condensation reactions between sulfa drugs (containing an amino group) and carboxylic acids like ibuprofen (B1674241). doaj.org This highlights the utility of condensation in linking different pharmacophoric scaffolds.

Advanced and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have introduced novel methods that offer greater efficiency, sustainability, and unique reactivity patterns for constructing sulfonamide and acetamide derivatives.

Electrosynthesis has emerged as a powerful and green alternative for chemical transformations, as it uses electricity as a traceless reagent, often avoiding the need for chemical oxidants or catalysts. acs.org

A notable electrochemical method enables the direct oxidative coupling of readily available thiols and amines to form sulfonamides. nih.govacs.org This process is driven entirely by electricity, can be completed in as little as five minutes, and produces hydrogen as the only byproduct. acs.org The proposed mechanism involves the initial anodic oxidation of the thiol to a disulfide. Subsequently, the amine is oxidized to an aminium radical cation, which reacts with the disulfide to form a sulfenamide (B3320178) intermediate. nih.govacs.org Two further oxidation steps convert the sulfenamide, via a sulfinamide, into the final sulfonamide product. acs.orgrsc.org This method demonstrates broad substrate scope, including the successful functionalization of amino acids without racemization. acs.org

Another innovative electrochemical approach synthesizes sulfonamides directly from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This metal-free, dehydrogenative protocol uses the inherent reactivity of the arene, which is oxidized at the anode to trigger a reaction with an amidosulfinate intermediate (formed from the amine and SO₂). nih.gov This process is highly convergent and showcases the potential of electrochemistry to construct complex functional groups from simple precursors.

The electrosynthesis of acetamides has also been achieved through various means, including the N-acylation of amines with carboxylic acids in water rsc.org and, remarkably, from the co-electroreduction of CO₂ and N₂ using specialized single-atom alloy catalysts. acs.orgnih.gov

Oxidation is a fundamental process in the synthesis of sulfonamides, as the sulfur atom must be in a +6 oxidation state. Many synthetic routes incorporate an oxidation step.

A direct method for sulfonamide synthesis involves the oxidation of sulfinamides. This two-step protocol begins with the reaction of methyl sulfinates with lithium amides to produce sulfinamides, which are then oxidized to the corresponding sulfonamides in high yields. organic-chemistry.org This approach avoids the use of unstable or hazardous reagents like sulfonyl chlorides. organic-chemistry.org

The oxidative coupling of thiols and amines, as discussed in the electrochemical section, is fundamentally an oxidative process. nih.govacs.org Chemical oxidants can also be employed to achieve similar transformations. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct oxidative chlorination of thiols to sulfonyl chlorides, which are then immediately reacted with amines to furnish sulfonamides in excellent yields. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) can be used to oxidize thiols in situ to generate sulfonyl chlorides for subsequent amidation. organic-chemistry.org Another approach uses I₂O₅ to mediate the direct sulfonylation of amines with arylthiols under metal-free conditions. rsc.org

A specific application of acetamide synthesis is the derivatization of natural products to modify their properties. A notable example is the synthesis of N,N-disubstituted O-acetamide derivatives of tetrahydroberberine (B1206132). mdpi.com

The synthesis starts with berberine (B55584) derivatives that contain an N,N-disubstituted acetamide fragment attached at the O-9 position. mdpi.com These precursors are then subjected to a mild reduction using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0 °C. doaj.orgmdpi.com This reaction selectively reduces the "C" ring of the berberine core, converting it to the corresponding tetrahydroberberine structure while leaving the acetamide moiety intact. mdpi.com This method provides the target N,N-disubstituted O-acetamide derivatives of tetrahydroberberine in moderate to good yields. preprints.orgmdpi.com The structures of these novel compounds are typically confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS). nih.govpreprints.org

The following table summarizes the synthesis of various tetrahydroberberine derivatives using this method.

Starting Berberine Derivative (Amide Substituent)Yield of Tetrahydroberberine DerivativeReference
N,N-Diethyl96% preprints.org
N,N-Dibutyl66% mdpi.com
N-Phenyl63% mdpi.com
Pyrrolidin-1-yl80% preprints.org
Piperidin-1-yl59% preprints.org

Yields are based on the reduction step of the corresponding berberine acetamide precursor as reported in the literature. preprints.orgmdpi.com

Methodological Advancements and Efficiency Optimization in Synthesis

The synthesis of this compound and its analogues has seen significant methodological advancements aimed at improving reaction efficiency, yield, and the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Research has focused on novel synthetic routes, optimization of reaction conditions, and the strategic introduction of various functionalities to enhance biological activity.

One key advancement involves the strategic replacement of existing chemical linkers in bioactive molecules with a flexible sulfonyl acetamide linker. researchgate.net This approach was successfully employed in the development of new analogues of SLC-0111, a known carbonic anhydrase (CA) IX inhibitor. By substituting the ureido linker of SLC-0111 with a sulfonyl acetamide group, researchers were able to create a series of N-phenyl-2-(phenylsulfonyl)acetamides and propanamides. researchgate.net This modification, combined with linker branching and elongation strategies, led to compounds with enhanced inhibitory action against the target enzyme, human carbonic anhydrase IX (hCA IX). researchgate.net

The synthesis of these analogues involved multi-step reaction sequences. For instance, a series of N-phenyl-2-(phenylsulfonyl)acetamides incorporating a primary sulfonamide group (compounds 5a-f in the study) was synthesized, and several of these compounds displayed better activity than the parent molecule, SLC-0111. researchgate.net This highlights how methodological advancements in molecular design, coupled with efficient synthetic execution, can lead to the optimization of lead compounds.

Further diversification of the sulfonyl acetamide core has been achieved by introducing other functionalities, such as free carboxylic acid groups, ethyl esters, and acetyl groups. researchgate.net The synthesis of these derivatives allows for a comprehensive exploration of the chemical space around the this compound scaffold.

Table 1: Synthesized Analogues of N-phenyl-2-(phenylsulfonyl)acetamide and their Functional Groups

Compound Series Functional Group Introduced
5a-f Primary Sulfonamide
8a, 8d Free Carboxylic Acid
8b, 8e Ethyl Ester
8c, 8f Acetyl
10a, 10b Nitro

Data sourced from a study on new SLC-0111 analogues. researchgate.net

In addition to strategic molecular modifications, efficiency in the synthesis of the core structure and its precursors is crucial. The synthesis of the related precursor, N-phenyl-2-(phenylsulfanyl)acetamide, has been reported through an efficient, direct approach reacting a sulfonylguanidine (B1260306) derivative with 2-chloro-N-phenylacetamide. nih.gov This method resulted in a high yield of 83%. nih.gov

The oxidation of the sulfide (B99878) linker in N-phenyl-2-(phenylsulfanyl)acetamide to the corresponding sulfone in this compound is a critical step. Advanced methods for such transformations include the use of heterogeneous catalysts like sulfate-modified multi-walled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC), which can facilitate the synthesis of acetamide derivatives more efficiently. nih.gov

The general N-acylation reaction to form the amide bond is another area for optimization. A widely used and efficient method involves the activation of the carboxylic acid component (e.g., 2-(thiophen-2-yl)acetic acid in a related synthesis) with a reagent like thionyl chloride to form the more reactive acyl chloride intermediate. nih.gov This intermediate then readily reacts with the amine to form the desired acetamide, often simplifying product purification. nih.gov

The table below summarizes findings on the inhibitory activity of some synthesized analogues, demonstrating the success of these methodological advancements in producing compounds with potent biological effects.

Table 2: Research Findings on Carbonic Anhydrase Inhibition by Synthesized Analogues

Compound(s) Target Isoenzyme(s) Key Finding Reference
5a-d, 5f hCA IX Displayed better inhibitory activity than the lead compound, SLC-0111. researchgate.net
5f, 8a, 8d hCA I, hCA II, hCA IX Showed interesting selectivity toward the tumor-related hCA IX isoform over hCA I and hCA II. researchgate.net

hCA = human carbonic anhydrase

These advancements, from strategic linker replacement to the optimization of individual reaction steps, are pivotal in the efficient synthesis of this compound and its derivatives for further investigation.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for N,N-diphenyl-2-(phenylsulfonyl)acetamide would be expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons on the three separate phenyl rings. The chemical shifts and coupling patterns of these signals would provide definitive information about the electronic environment and connectivity of the protons.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the acetamide (B32628) group, the methylene carbon, and the various aromatic carbons of the phenyl and phenylsulfonyl groups.

A comprehensive search of scientific databases yielded no specific ¹H or ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would be expected for:

The carbonyl (C=O) stretch of the amide group.

The sulfonyl (S=O) stretches (symmetric and asymmetric) of the phenylsulfonyl group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

No experimental IR spectrum with assigned absorption frequencies for this compound could be located in the reviewed literature.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (MS, HRMS, ESI)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements. An analysis of this compound would confirm its molecular formula (C₂₀H₁₇NO₃S) and provide insights into its fragmentation patterns under ionization, which helps in confirming the structural assembly.

Specific mass-to-charge ratio (m/z) data from MS or HRMS experiments for this compound are not available in published research.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles.

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would include parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics (e.g., R-factor). This information provides the basis for the entire solid-state structural model. At present, no such crystallographic study has been published.

A detailed crystallographic analysis would also illuminate the supramolecular assembly, revealing how individual molecules pack in the crystal lattice. This involves the study of non-covalent interactions, such as:

Hydrogen Bonding: Although the tertiary amide in this compound lacks a traditional N-H donor, weak C-H···O hydrogen bonds could play a significant role.

C-H···π Interactions: Interactions between C-H bonds and the aromatic π-systems of the phenyl rings are common and influential in crystal packing.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular contacts within the crystal, providing a detailed fingerprint of the packing environment.

As no crystal structure has been reported, an analysis of the intermolecular interactions and crystal packing for this compound remains purely hypothetical.

Computational Chemistry and Theoretical Insights into N,n Diphenyl 2 Phenylsulfonyl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a powerful tool in computational chemistry for predicting the properties of molecules. A theoretical study on N,N-diphenyl-2-(phenylsulfonyl)acetamide would include:

In Silico Studies of Molecular Stability and Reactivity

Without published research specifically on this compound, any data presented for these sections would be hypothetical. The scientific community has yet to direct its computational resources to this specific molecule in a publicly documented manner.

Applications in Advanced Organic Synthesis and Molecular Design

Role as Precursors in Heterocyclic Chemistry (e.g., Oxadiazoles, Pyridones)

The α-sulfonyl acetamide (B32628) framework is a versatile precursor for synthesizing various heterocyclic compounds, leveraging the reactivity of the activated methylene (B1212753) protons and the sulfonyl group's capacity as a leaving group.

Pyridones: While direct synthesis from N,N-diphenyl-2-(phenylsulfonyl)acetamide is not extensively documented, a closely related analog, 2-(phenylsulfinyl)acetamide (B1254668), demonstrates a potent methodology for 2-pyridone synthesis. researchgate.netnih.gov This process involves a 1,4-addition (Michael addition) of the acetamide to α,β-unsaturated ketones. The resulting adduct undergoes intramolecular cyclization, followed by the elimination of the sulfoxide (B87167) group to yield the 2-pyridone ring system. researchgate.netnih.gov This reaction pathway highlights the potential of α-sulfonyl and α-sulfinyl acetamides as key synthons for constructing substituted pyridones, a core scaffold in many biologically active molecules. researchgate.net

Oxadiazoles: The common synthetic pathways to 1,3,4-oxadiazoles typically involve the cyclization of acid hydrazides with reagents like carboxylic acids or their derivatives, often under dehydrating conditions using agents such as phosphorus oxychloride. ptfarm.plnih.govresearchgate.net For instance, a general route involves converting a starting carboxylic acid to its corresponding hydrazide, which is then cyclized to form the oxadiazole ring. researchgate.net While acetamide moieties are frequently incorporated into final oxadiazole-containing products, they are often attached to a pre-formed ring rather than serving as the primary precursor for the ring itself. researchgate.netnih.gov The synthesis of N-substituted-2-{[5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetamides illustrates a case where an acetamide group is part of the final structure, but the core oxadiazole is assembled from a piperidine-based hydrazide. nih.gov

Table 1: Representative Synthesis of 2-Pyridones using a Related Acetamide Precursor

Precursor Reagent Key Steps Product Type Ref.

Contributions to Reaction Methodology Development

The unique structural features of this compound and its analogs contribute significantly to the development of new synthetic methodologies. The presence of the phenylsulfonyl group serves two primary functions: it increases the acidity of the adjacent methylene protons and can act as an effective leaving group.

This dual reactivity allows the compound to act as a versatile nucleophile (after deprotonation) or as an electrophilic scaffold. The methodology for pyridone synthesis using the sulfinyl analog is a prime example, where the acetamide first acts as a nucleophile in a conjugate addition before the sulfinyl group facilitates the final aromatization step. researchgate.net

Furthermore, research into related compounds has led to new, direct, and efficient synthetic approaches. For example, a novel method was developed for the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide (a sulfide) directly from a sulfonylguanidine (B1260306) derivative and 2-chloro-N-phenylacetamide. nih.gov This demonstrates the chemical versatility of the sulfonyl group and its role in forging new reaction pathways for creating acetamide derivatives. nih.gov

Strategies for Designing Novel Derivatives

The N,N-diphenylacetamide scaffold is a common platform for designing novel derivatives, primarily for exploring new pharmacologically active agents. nih.govijper.orgresearchgate.net While derivatization of the specific "this compound" is not widely detailed, the strategies employed for analogous structures are directly applicable. A common and effective strategy involves using 2-chloro-N,N-diphenylacetamide as a starting material. The chlorine atom serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles, particularly substituted amines, to generate extensive libraries of 2-substituted amino-N,N-diphenylacetamides. nih.govresearchgate.netnih.gov

This approach was successfully used to synthesize novel diphenyl oxalamide and diphenyl acetamide derivatives that were subsequently screened for anticonvulsant activity. nih.govresearchgate.net The core synthetic step involved the reaction of 2-chloro-N,N-diphenylacetamide with various aliphatic, alicyclic, aromatic, and heterocyclic amines. nih.govresearchgate.net A similar strategy was employed to create an array of 2-hydrazinyl-N,N-diphenylacetamide derivatives by first displacing the chlorine with hydrazine (B178648) hydrate, followed by condensation with various aromatic aldehydes. nih.gov

These established methodologies suggest three primary strategies for designing derivatives from this compound:

Nucleophilic Substitution: Displacement of the phenylsulfonyl group with various nucleophiles (e.g., amines, thiols) to introduce diverse functional groups at the 2-position.

Aromatic Substitution on N-Phenyl Rings: Functionalization of the two N-phenyl groups via electrophilic aromatic substitution to modify steric and electronic properties.

Aromatic Substitution on the S-Phenyl Ring: Modification of the phenyl ring of the phenylsulfonyl moiety to fine-tune its electron-withdrawing nature and leaving group ability.

Table 2: Illustrative Strategy for Derivative Synthesis using an Analogous Precursor

Precursor Reagent Class Resulting Derivative Class Purpose/Application Ref.
2-Chloro-N,N-diphenylacetamide Substituted Amines 2-Substituted amino-N,N-diphenylacetamides Anticonvulsant Agents nih.govresearchgate.net
2-Chloro-N,N-diphenylacetamide Hydrazine Hydrate 2-Hydrazinyl-N,N-diphenylacetamide Antimicrobial Agents nih.gov

Conclusion and Future Research Directions

Summary of Current Research Status

A comprehensive review of scientific literature indicates that dedicated research on N,N-diphenyl-2-(phenylsulfonyl)acetamide is scarce. The compound is a member of the α-sulfonyl acetamide (B32628) class of molecules, which are recognized for their potential in various chemical and pharmaceutical applications. Much of the current understanding of this compound is inferred from studies on structurally analogous compounds.

For instance, significant research has been conducted on N-substituted acetamides and molecules containing the phenylsulfonyl moiety. These related compounds have been investigated for a range of biological activities, including as enzyme inhibitors and antimicrobial agents. The synthesis and crystal structure of the closely related sulfide (B99878), N-phenyl-2-(phenylsulfanyl)acetamide, has been reported, providing a foundational basis for proposing synthetic routes and predicting the physicochemical properties of its sulfonyl derivative. nih.govscilit.com The broader class of sulfonamides, characterized by the -SO2NH- functional group, is well-established in medicinal chemistry for its diverse therapeutic applications. nih.gov

Identification of Research Gaps and Challenges

The most significant research gap is the absence of published experimental data for this compound. This includes a lack of established synthetic protocols, as well as no available data on its fundamental physical, chemical, and biological properties.

Key challenges and research gaps are summarized below:

Synthesis and Characterization: A primary challenge is the development of an efficient and well-characterized synthetic pathway to produce this compound in good yield and purity. There is a clear need for detailed characterization using modern analytical techniques.

Physicochemical Properties: There is no reported data on the compound's melting point, solubility, or spectroscopic characteristics (NMR, IR, Mass Spectrometry).

Reactivity and Stability: The chemical reactivity of the α-methylene group, which is activated by adjacent sulfonyl and carbonyl groups, has not been explored. Its stability under various conditions is also unknown.

Biological Activity: The potential biological or pharmacological activity of this compound remains unevaluated.

Proposed Future Research Avenues in Synthesis and Reactivity

Future research should initially focus on the synthesis and characterization of this compound. A plausible synthetic strategy would involve a two-step process, beginning with the synthesis of the sulfide precursor followed by its oxidation.

Proposed Synthetic Pathway:

StepReactantsReagents and ConditionsProduct
1N,N-diphenyl-2-chloroacetamide, ThiophenolBase (e.g., K2CO3), Solvent (e.g., Acetone), RefluxN,N-diphenyl-2-(phenylsulfanyl)acetamide
2N,N-diphenyl-2-(phenylsulfanyl)acetamideOxidizing agent (e.g., m-CPBA or H2O2), Solvent (e.g., CH2Cl2 or Acetic Acid)This compound

Once synthesized, a thorough investigation of its chemical reactivity would be a logical next step. Key areas of exploration could include:

Alkylation and Acylation: The reactivity of the acidic α-methylene protons could be explored through reactions with various electrophiles.

Condensation Reactions: Investigating the potential for the activated methylene (B1212753) group to participate in condensation reactions.

Reductive and Oxidative Transformations: Studying the stability and transformation of the sulfonyl and acetamide functional groups under various redox conditions.

Application as a Synthetic Intermediate: Exploring its utility as a building block for the synthesis of more complex heterocyclic or polyfunctional molecules.

Potential for Further Theoretical and Computational Exploration

In parallel with experimental work, theoretical and computational chemistry can provide valuable insights into the properties and potential applications of this compound.

Proposed Computational Studies:

Research AreaComputational MethodPredicted Properties
Structural Analysis Density Functional Theory (DFT)Optimized molecular geometry, bond lengths, bond angles, dihedral angles.
Electronic Properties DFT, Time-Dependent DFT (TD-DFT)HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, simulated UV-Vis spectra.
Spectroscopic Prediction DFT with appropriate basis setsPredicted 1H and 13C NMR chemical shifts, vibrational frequencies (IR and Raman).
Docking Studies Molecular DockingPrediction of binding affinities and modes to various biological targets (e.g., enzymes, receptors).

These computational approaches can guide experimental design, aid in the interpretation of analytical data, and help to prioritize avenues for biological evaluation. For example, in silico screening could identify potential protein targets for which the compound might exhibit inhibitory activity, based on its structural and electronic features.

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